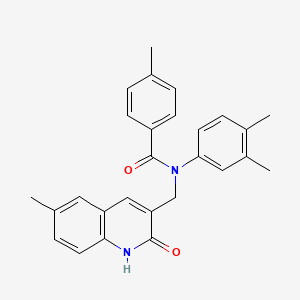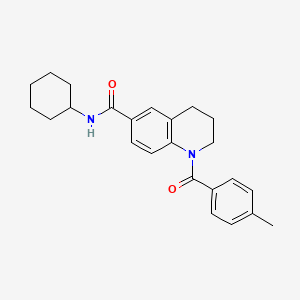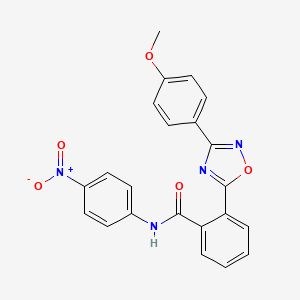
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide, commonly known as MOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MOB has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
MOB exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the human body. Specifically, MOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, MOB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the progression of certain types of cancer.
Biochemical and Physiological Effects:
MOB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MOB can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. Additionally, MOB has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of EGFR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MOB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying the mechanisms underlying various diseases. Additionally, MOB is relatively easy to synthesize and has a high degree of purity, which makes it a reliable compound for use in lab experiments. However, one of the limitations of using MOB in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on MOB. One area of interest is the development of novel drugs based on the structure of MOB, which may have improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of MOB in the treatment of other diseases, such as neurological disorders. Finally, research is needed to determine the optimal dosage and administration of MOB in order to maximize its therapeutic potential.
Métodos De Síntesis
MOB can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-methylisoxazole to obtain MOB.
Aplicaciones Científicas De Investigación
MOB has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that MOB can inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-17-12-6-14(7-13-17)20-24-22(31-25-20)19-5-3-2-4-18(19)21(27)23-15-8-10-16(11-9-15)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKCCGUIMBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

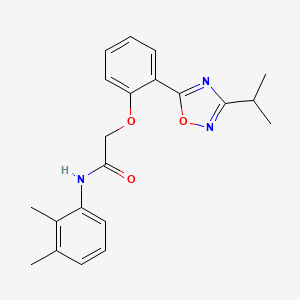
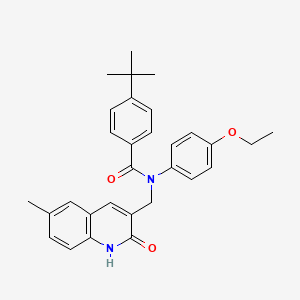

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
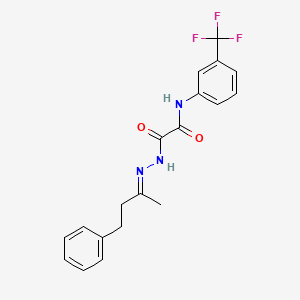

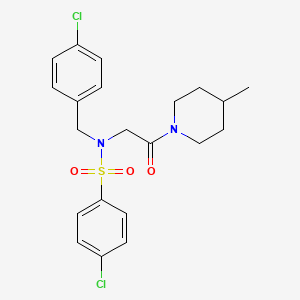
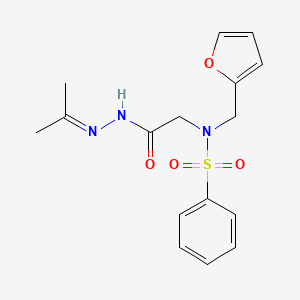
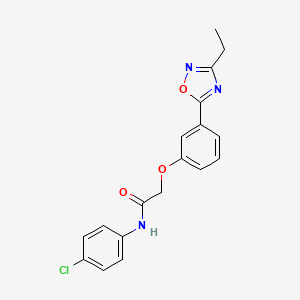
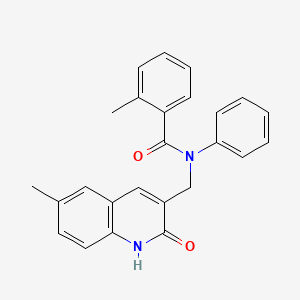
![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
